Naphtho(2,3-b)furan-4,9-dione, 3,5-dimethyl-
Overview
Description
Scientific Research Applications
Naphtho(2,3-b)furan-4,9-dione, 3,5-dimethyl- has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex quinone derivatives.
Biology: Naphtho(2,3-b)furan-4,9-dione, 3,5-dimethyl- and its derivatives are studied for their potential biological activities, including antimicrobial, anticancer, and antioxidant properties.
Medicine: Research is ongoing to explore the potential therapeutic uses of maturinone in treating various diseases.
Mechanism of Action
Target of Action
It is known that benzofuran compounds, which include maturinone, have a wide range of biological activities . They have been found to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran compounds are known to interact with various biological targets due to their versatile structure . For instance, some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis .
Biochemical Pathways
It’s worth noting that benzofuran compounds are widely distributed in higher plants such as asteraceae, rutaceae, liliaceae, and cyperaceae . These compounds are involved in various biological processes, indicating that they may affect multiple biochemical pathways.
Result of Action
Benzofuran compounds, in general, have been shown to exhibit a wide array of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . These effects suggest that Maturinone may have similar impacts at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
Naphtho(2,3-b)furan-4,9-dione, 3,5-dimethyl- plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a key role in cell signaling pathways. Additionally, it interacts with proteins involved in oxidative stress responses, thereby modulating the cellular redox state .
Cellular Effects
The effects of Naphtho(2,3-b)furan-4,9-dione, 3,5-dimethyl- on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It also affects the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation .
Molecular Mechanism
At the molecular level, Naphtho(2,3-b)furan-4,9-dione, 3,5-dimethyl- exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it inhibits the activity of topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition results in DNA damage and subsequent cell death. Additionally, this compound can generate reactive oxygen species (ROS), which further contribute to its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Naphtho(2,3-b)furan-4,9-dione, 3,5-dimethyl- have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over prolonged periods due to degradation. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of Naphtho(2,3-b)furan-4,9-dione, 3,5-dimethyl- vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth. At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the generation of excessive ROS and subsequent oxidative damage .
Metabolic Pathways
Naphtho(2,3-b)furan-4,9-dione, 3,5-dimethyl- is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels. The compound’s metabolism also involves conjugation reactions, leading to the formation of glucuronides and sulfates .
Transport and Distribution
Within cells and tissues, Naphtho(2,3-b)furan-4,9-dione, 3,5-dimethyl- is transported and distributed through specific transporters and binding proteins. It can accumulate in certain cellular compartments, such as the mitochondria, where it exerts its cytotoxic effects. The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and reach its target sites .
Subcellular Localization
The subcellular localization of Naphtho(2,3-b)furan-4,9-dione, 3,5-dimethyl- is critical for its activity and function. It is primarily localized in the mitochondria, where it induces mitochondrial dysfunction and apoptosis. The compound’s localization is directed by specific targeting signals and post-translational modifications, which ensure its delivery to the appropriate cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of maturinone involves several steps. One of the key synthetic routes includes the formation of the naphtho[2,3-b]furan-4,9-dione core structure. This is achieved through a series of reactions starting from simpler aromatic compounds. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired quinone structure .
Industrial Production Methods
Industrial production of maturinone would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of industrial-scale reactors would be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Naphtho(2,3-b)furan-4,9-dione, 3,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: Naphtho(2,3-b)furan-4,9-dione, 3,5-dimethyl- can be further oxidized to form more complex quinone structures.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: Various substituents can be introduced into the naphthoquinone core through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other related quinone derivatives. These products can have different biological and chemical properties, making them useful for various applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to maturinone include other naphthoquinones such as:
Juglone: 5-hydroxy-1,4-naphthoquinone
Plumbagin: 5-hydroxy-2-methyl-1,4-naphthoquinone
Lawsone: 2-hydroxy-1,4-naphthoquinone
Uniqueness
What sets maturinone apart from these similar compounds is its specific structure, which includes the 3,5-dimethyl substitutions on the naphtho[2,3-b]furan-4,9-dione core.
Properties
IUPAC Name |
3,5-dimethylbenzo[f][1]benzofuran-4,9-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c1-7-4-3-5-9-10(7)13(16)11-8(2)6-17-14(11)12(9)15/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZYZLPKCIMJGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C3=C(C2=O)C(=CO3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00177529 | |
Record name | Naphtho(2,3-b)furan-4,9-dione, 3,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00177529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22985-02-0 | |
Record name | Naphtho(2,3-b)furan-4,9-dione, 3,5-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022985020 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphtho(2,3-b)furan-4,9-dione, 3,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00177529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Maturinone synthesized in the laboratory?
A2: Several synthetic routes to Maturinone have been developed. One efficient method utilizes a regiocontrolled Diels-Alder reaction between 5-bromo-2-ethoxycarbonyl-3-methylbenzo[b]furan-4,7-dione and penta-1,3-diene [, ]. Another approach involves a regioselective photoaddition of 2-hydroxy-1,4-naphthoquinones with alkenes, leading to the formation of 2,3-dihydronaphtho[2,3-b]furan-4,9-diones, which can then be readily transformed into Maturinone [, ].
Q2: Are there any isomers of Maturinone?
A3: Yes, 3,8-dimethylnaphtho[2,3-b]furan-4,9-dione (1a) is an isomer of Maturinone. This isomer was also synthesized during the structural confirmation studies of Maturinone [].
Q3: In which plant species has Maturinone been identified?
A4: Maturinone has been isolated from Cacalia decomposita A. Gray [, ], Senecio linifolius [], and Senecio asirensis [].
Q4: What other furanoeremophilanes are found alongside Maturinone?
A5: Several furanoeremophilanes co-occur with Maturinone, notably in Senecio species. Senecio linifolius, for instance, contains Maturinone along with seven cacalohastin derivatives, with five of these derivatives being novel natural compounds []. Similarly, Senecio asirensis yields Maturinone alongside two rare furanoeremophilanes: 9-methoxyl-4,11-dimethylnaphtho[2,3-b]furan (14-nordehydrocalohastine) and three new furanoeremophilanes: asirensane-a, asirensane-b, and asirensane-c [].
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